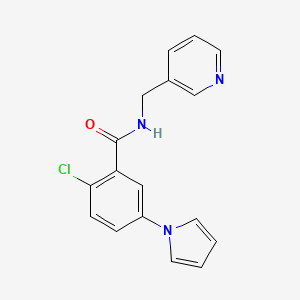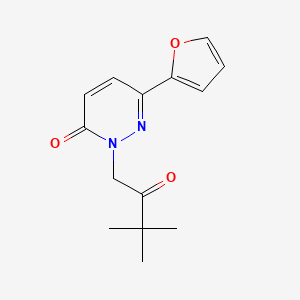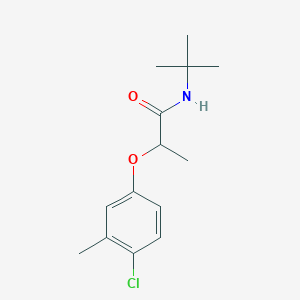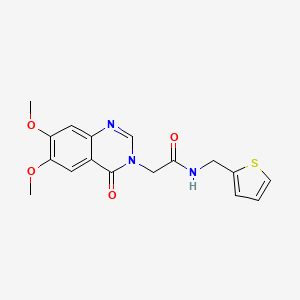
2-chloro-N-(3-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide
説明
2-chloro-N-(3-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H14ClN3O and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0825398 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Functional Insights
The research surrounding 2-chloro-N-(3-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide spans various scientific domains, illustrating its multifaceted applications in chemistry and biomedicine. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related compounds and their biological activities, offering a broader understanding of its potential applications.
Crystal Structure Analysis
Studies on similar N-(pyridinylmethyl)benzamide derivatives have provided structural insights through crystallography. For instance, the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveals variations in the orientation of the pyridine ring relative to the benzene ring, affecting molecular interactions and properties (G. Artheswari, V. Maheshwaran, N. Gautham, 2019). Such structural analyses are crucial for understanding the compound's chemical behavior and potential for forming specific molecular interactions.
Anticancer and Antimicrobial Activities
Research on structurally analogous compounds highlights their antimicrobial and anticancer potentials. For example, derivatives of this compound have been investigated for their antimicrobial activities, showing promising results against various bacterial and fungal strains (G. Naganagowda, A. Petsom, 2011). Moreover, certain benzamide derivatives exhibit selective cytotoxicity towards melanoma cells, suggesting potential applications in targeted cancer therapies (Markus Wolf et al., 2004).
Drug Metabolism and Distribution
The metabolism and distribution of related compounds, such as GDC-0449 (vismodegib), a Hedgehog pathway inhibitor, have been extensively studied. These studies reveal complex metabolic pathways, including uncommon pyridine ring openings, highlighting the importance of understanding the pharmacokinetics and pharmacodynamics of such molecules for drug development (Qin Yue et al., 2011).
特性
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-16-6-5-14(21-8-1-2-9-21)10-15(16)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOVVPEIXNRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4506836.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxo-N-propylbutanamide](/img/structure/B4506842.png)
![4-phenyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4506857.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4506864.png)
![methyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506877.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4506885.png)
![N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide](/img/structure/B4506900.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-2-pyridinylacetamide](/img/structure/B4506904.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4506909.png)

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4506931.png)



